Oclacitinib maleate
Overview
Description
Oclacitinib maleate is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for JAK1. It is primarily used as a veterinary medication under the brand name Apoquel for the control of atopic dermatitis and pruritus from allergic dermatitis in dogs at least 12 months of age . This compound was approved for use in the United States in 2013 and in the European Union in 2023 .
Mechanism of Action
Target of Action
Oclacitinib Maleate is a selective inhibitor of Janus Kinase (JAK) enzymes, particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .
Mode of Action
This compound works by inhibiting the function of a variety of pruritogenic cytokines and pro-inflammatory cytokines, as well as cytokines involved in allergy that are dependent on JAK1 . By inhibiting these enzymes, it interferes with the signaling pathway of these cytokines . This inhibition helps downregulate the expression of inflammatory cytokines .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by this compound . This pathway regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . By inhibiting JAK1 and JAK3, this compound disrupts the signaling of cytokines important for allergies .
Pharmacokinetics
This compound exhibits rapid absorption when taken orally, with a time to peak plasma concentration of less than 1 hour . The half-life of this compound ranges from 3.1 to 5.2 hours , indicating its relatively short duration in the body.
Result of Action
The primary result of this compound’s action is the reduction of both inflammation and the sensation of itching associated with allergic and atopic dermatitis . It is known for its rapid onset of action, starting to work within 4 hours of administration and significantly reducing itching in dogs within 24 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the safety and efficacy of this compound have been established for at least short-term use , but its long-term safety is still unknown .
Biochemical Analysis
Biochemical Properties
Oclacitinib maleate functions by inhibiting the activity of JAK enzymes, particularly JAK1, JAK2, JAK3, and TYK2 . The compound is most potent at inhibiting JAK1 with an IC50 of 10 nM . By inhibiting these enzymes, this compound disrupts the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-13, and IL-31, which are involved in inflammatory and allergic responses . This inhibition helps reduce the expression of inflammatory cytokines and provides relief from pruritus and dermatitis .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits the activity of pruritogenic and proinflammatory cytokines via JAK-1 and JAK-3 inhibition . This inhibition affects cell signaling pathways, leading to a reduction in the production of cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31 . These cytokines are crucial mediators of allergic reactions and inflammation, and their inhibition helps alleviate symptoms of dermatitis and pruritus . Additionally, this compound has been shown to reduce the frequency of IL-4- and IL-10-producing CD4+ and CD8+ T cells .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of JAK1, which plays a pivotal role in the signaling pathways of various cytokines . By binding to the JAK1 enzyme, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to a decrease in the expression of inflammatory cytokines . The compound’s ability to inhibit JAK1 more effectively than other JAK enzymes makes it particularly useful in managing allergic and inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption with a high oral bioavailability of 89% . Its half-life ranges from 3.1 to 5.2 hours, indicating relatively quick metabolism and clearance from the body . Long-term studies have shown that this compound maintains its efficacy in reducing pruritus and dermatitis symptoms over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, the recommended dosage is 0.4 to 0.6 mg/kg administered twice daily for up to 14 days, followed by a maintenance dose of once daily . Studies have shown that this dosage regimen effectively controls pruritus and dermatitis symptoms . Higher doses may lead to adverse effects such as vomiting, diarrhea, and decreased appetite . In cats, this compound has been well tolerated at doses of 1 mg/kg and 2 mg/kg administered twice daily for 28 days .
Metabolic Pathways
This compound undergoes metabolism primarily in the liver, where it is converted into several metabolites . One major oxidative metabolite has been detected in plasma and urine . The compound exhibits weak inhibitory activity against cytochrome P450 enzymes, indicating minimal interference with other metabolic processes . The metabolic pathways of this compound involve its interaction with various enzymes and cofactors, leading to its breakdown and elimination from the body .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body, with a time to maximum concentration (Tmax) of less than 1 hour . It has a high oral bioavailability of 89%, which is not affected by food administration . The compound is primarily excreted through the liver, with a half-life ranging from 3.1 to 5.2 hours . Its distribution within cells and tissues involves interactions with transporters and binding proteins that facilitate its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with JAK enzymes . The compound’s ability to inhibit JAK1 and other JAK enzymes is crucial for its therapeutic effects . This compound does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action involves direct inhibition of JAK enzymes within the cytoplasm .
Preparation Methods
The preparation of oclacitinib maleate involves several synthetic routes and reaction conditions. One method includes the synthesis of N-methyl (4-(methyl (7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide, followed by its conversion to the maleate salt . The solid-state forms of this compound include amorphous this compound, crystalline tetramethyl urea solvate form, crystalline monohydrate form, and crystalline form B . The preparation of these forms involves specific temperature conditions, typically between 20°C and 30°C .
Chemical Reactions Analysis
Oclacitinib maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Oclacitinib maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In veterinary medicine, it is used to manage allergies and provide relief to affected patients by targeting the signaling of cytokines important for allergies . It has also been used off-label to treat other conditions in dogs and other species . In human medicine, this compound has been explored for its potential use in treating atopic dermatitis and other inflammatory conditions .
Comparison with Similar Compounds
Oclacitinib maleate is unique among janus kinase inhibitors due to its selectivity for JAK1 and its use in veterinary medicine . Similar compounds include ruxolitinib, tofacitinib, baricitinib, and upadacitinib, which are used in human medicine to treat conditions such as myelofibrosis, rheumatoid arthritis, and psoriatic arthritis . Compared to these compounds, this compound has a faster onset of action and causes fewer gastrointestinal issues . Additionally, it has been found to be more effective in the short term for treating itchiness and dermatitis in dogs .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-27-0 | |
Record name | Oclacitinib maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCLACITINIB MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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